molecular formula C8H8INO2 B2384936 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2378806-52-9

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No. B2384936
CAS RN: 2378806-52-9
M. Wt: 277.061
InChI Key: WXMDAJFIKCMGJA-UHFFFAOYSA-N
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Description

“2-Iodo-4,6-dimethylpyridine-3-carboxylic acid”, also known as IDPCA, is a heterocyclic compound of the pyridine family . It has a molecular weight of 277.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-iodo-4,6-dimethylnicotinic acid . The InChI code is 1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 277.06 .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid and its derivatives have been explored for their catalytic roles in organic synthesis. For example, 4-(Dimethylamino)pyridine has been reported as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This catalysis affords γ-lactones, δ-lactones, or both under neutral conditions at room temperature, showcasing the effect of substrate structures on iodolactonisation and proposing a catalytic mechanism (Chuisong Meng et al., 2015).

Role in Oxidation Reactions and Recyclable Reagents

The oxidation of 2-iodopyridines, including derivatives of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid, leads to the formation of 2-iodylpyridines. These compounds have been prepared by oxidation with 3,3-dimethyldioxirane, and their structures confirmed by X-ray diffraction analysis. Notably, 2-Iodyl-3-propoxypyridine demonstrates moderate solubility in organic solvents and serves as a recyclable reagent for the oxidation of sulfides and alcohols, highlighting the potential for sustainable chemistry applications (A. Yoshimura et al., 2011).

Supramolecular Chemistry and Crystal Engineering

In supramolecular chemistry, carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs are crucial for constructing organized structures. These motifs, involving molecules with both carboxylic acid and pyridine functional groups, have been observed to coexist in structures with a 1:1 molar ratio. This dual functionality enables the formation of unique hydrogen-bonded tetramer units and chains in polymorphs, illustrating the nuanced balance between competing hydrogen-bonding interactions (S. Long et al., 2014).

properties

IUPAC Name

2-iodo-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDAJFIKCMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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